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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to the hygroscopicity of spray-dried stevia powder.

Troubleshooting Guides
This section provides solutions to common problems encountered during the spray-drying of

stevia extract, focusing on issues related to high hygroscopicity and powder caking.

Issue 1: High Hygroscopicity and Stickiness of the Final Powder

Symptom: The spray-dried stevia powder is sticky, clumps together, and readily absorbs

atmospheric moisture, leading to handling and stability issues.

Possible Causes & Solutions:
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Possible Cause Recommended Action

Inadequate Carrier Agent Concentration

The concentration of the carrier agent is crucial

in reducing the hygroscopicity of the final

product. Low concentrations may not provide

sufficient encapsulation of the stevia extract.

Increase the concentration of the carrier agent

(e.g., maltodextrin, gum arabic) in the feed

solution.[1][2]

Inappropriate Carrier Agent Selection

Different carrier agents have varying efficiencies

in reducing hygroscopicity. For instance, gum

arabic has been shown to be more effective in

reducing hygroscopicity compared to

maltodextrin in some applications.[3] Consider

using a different carrier agent or a combination

of agents (e.g., maltodextrin and gum arabic

blend) to enhance the powder's physical

properties.

High Inlet Drying Temperature

Elevated inlet air temperatures can lead to lower

moisture content in the powder, which in turn

can increase its tendency to absorb moisture

from the environment. Optimize the inlet drying

temperature to achieve a balance between

efficient drying and minimizing the

hygroscopicity of the powder. Lowering the

temperature may be beneficial.[4][5]

Low Feed Flow Rate

A low feed flow rate can result in prolonged

exposure of the droplets to high temperatures,

potentially increasing the hygroscopicity of the

powder.[4][5] Adjusting to a higher feed flow rate

can help in preserving the powder quality.[5]

Issue 2: Powder Caking During Storage
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Symptom: The spray-dried stevia powder forms hard lumps or cakes over time, even when

stored in seemingly dry conditions.

Possible Causes & Solutions:

Possible Cause Recommended Action

High Residual Moisture Content

Insufficient drying can leave excess moisture in

the powder, promoting caking. Ensure the spray

drying parameters are optimized to achieve a

low residual moisture content in the final

product.

Amorphous State of the Powder

Spray-dried powders are often amorphous,

which makes them more susceptible to caking.

[2] The use of appropriate carrier agents can

help in creating a more stable amorphous

structure.

Inadequate Storage Conditions

Exposure to humidity during storage will

inevitably lead to caking. Store the spray-dried

stevia powder in airtight containers with

desiccants. Control the temperature and

humidity of the storage environment.

Particle Size and Distribution

Fine particles have a larger surface area, which

can increase the points of contact and lead to

caking. Adjusting spray drying parameters to

produce larger, more uniform particles can help

mitigate this issue.

Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a problem for spray-dried stevia powder?

Hygroscopicity is the tendency of a solid material to absorb moisture from the surrounding

environment. For spray-dried stevia powder, high hygroscopicity is a significant issue as it can

lead to physical instability, such as caking, clumping, and loss of flowability. This not only
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affects the handling and processing of the powder but can also impact its shelf-life and the

quality of the final product.

Q2: How can I measure the hygroscopicity of my spray-dried stevia powder?

The hygroscopicity of a powder can be determined by placing a known weight of the sample in

a desiccator with a saturated salt solution that maintains a specific relative humidity (e.g., a

saturated solution of sodium chloride creates a relative humidity of approximately 75%). The

sample is weighed at regular intervals until a constant weight is achieved. The hygroscopicity is

then calculated as the mass of water absorbed per 100g of the sample.

Q3: Which carrier agent is best for reducing the hygroscopicity of spray-dried stevia?

The choice of carrier agent can significantly impact the hygroscopicity of the final powder.

Studies have shown that maltodextrin, gum arabic, and whey protein concentrate are effective

carrier agents for spray-drying stevia extract.[1] While maltodextrin is widely used, gum arabic

has been reported to be particularly effective in reducing hygroscopicity and improving the

stability of the powder.[3] A combination of carrier agents, such as a blend of maltodextrin and

gum arabic, can also be beneficial.[6]

Q4: What is the effect of the dextrose equivalent (DE) of maltodextrin on hygroscopicity?

The dextrose equivalent (DE) of maltodextrin indicates its degree of hydrolysis. Generally,

maltodextrins with a lower DE have a higher molecular weight and a lower hygroscopicity.

Therefore, selecting a maltodextrin with a lower DE is preferable for reducing the

hygroscopicity of the spray-dried stevia powder.

Q5: How do spray dryer operating parameters influence powder hygroscopicity?

Several spray dryer operating parameters can influence the hygroscopicity of the final powder:

Inlet Air Temperature: Higher inlet temperatures can lead to a powder with lower residual

moisture but a higher tendency to absorb moisture from the air.

Feed Flow Rate: A higher feed flow rate can reduce the exposure time of the droplets to the

hot air, which can be beneficial for the quality of the powder.[5]
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Atomization Pressure/Speed: This parameter affects the droplet size, which in turn

influences the particle size of the final powder. Smaller particles have a larger surface area

and may be more prone to moisture absorption.

Q6: Can I spray dry stevia extract without a carrier agent?

While it is possible to spray dry stevia extract without a carrier agent, the resulting powder is

likely to be highly hygroscopic and sticky, leading to significant operational problems and a low

product yield.[5] Carrier agents are essential for increasing the glass transition temperature of

the feed mixture and producing a stable, free-flowing powder.[7]

Data Presentation
Table 1: Effect of Carrier Agent Type and Concentration on the Hygroscopicity of Spray-Dried

Stevia Powder

Carrier Agent
Concentration (%
w/v)

Hygroscopicity (%) Reference

Gum Arabic 10 30.66 [1]

Maltodextrin 10 Not specified [1]

Whey Protein Conc. 10 Not specified [1]

Gum Arabic 20 Not specified [1]

Maltodextrin 20 Not specified [1]

Whey Protein Conc. 20 Not specified [1]

Gum Arabic 30 Not specified [1]

Maltodextrin 30 Not specified [1]

Whey Protein Conc. 30 Not specified [1]

Note: The referenced study indicates that the maximum hygroscopicity of 30.66% was

observed with 10% Gum Arabic, but does not provide specific values for all combinations.
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Experimental Protocols
Protocol 1: Preparation and Spray-Drying of Stevia Extract with a Carrier Agent

Preparation of Stevia Extract:

Aqueous extraction of stevia leaves is performed by maceration (e.g., 5:1 water-to-leaf

ratio, w/v) at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 15

minutes).[5]

This is followed by ultrasonic extraction (e.g., 40 kHz, 200 W) at room temperature for

approximately 30 minutes to enhance the extraction of bioactive compounds.[5]

The crude extract is then filtered to remove solid plant material.[5]

Preparation of the Feed Solution:

The desired carrier agent (e.g., maltodextrin, gum arabic) is dissolved in deionized water

to achieve the target concentration (e.g., 10%, 20%, or 30% w/v).[1]

The prepared stevia extract is then added to the carrier agent solution and mixed

thoroughly to ensure a homogenous feed solution.

Spray-Drying Process:

The spray dryer is preheated to the desired inlet temperature (e.g., 160-180°C).[5]

The feed solution is pumped into the spray dryer at a constant feed flow rate (e.g., 2-3

kg/h ).[4]

The atomization speed or pressure is set to achieve the desired droplet size (e.g., 23,000

rpm for a rotary atomizer).[4]

The dried powder is collected from the cyclone separator.

Powder Analysis:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.cetjournal.it/cet/23/98/006.pdf
https://www.cetjournal.it/cet/23/98/006.pdf
https://www.cetjournal.it/cet/23/98/006.pdf
https://jift.irost.ir/article_648.html?lang=en
https://www.cetjournal.it/cet/23/98/006.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12385502/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12385502/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7908634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The collected powder is analyzed for its physicochemical properties, including moisture

content, hygroscopicity, particle size, and morphology.

Mandatory Visualization
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Caption: Experimental workflow for producing and analyzing spray-dried stevia powder.
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Caption: Troubleshooting logic for high hygroscopicity in spray-dried stevia powder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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